molecular formula C11H12F3NO2 B1476083 1-(3-(Trifluoromethoxy)benzyl)azetidin-3-ol CAS No. 2097977-55-2

1-(3-(Trifluoromethoxy)benzyl)azetidin-3-ol

Cat. No.: B1476083
CAS No.: 2097977-55-2
M. Wt: 247.21 g/mol
InChI Key: MQGKDKYUWOWDDZ-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethoxy)benzyl)azetidin-3-ol is a useful research compound. Its molecular formula is C11H12F3NO2 and its molecular weight is 247.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Optimization

    • 1-Benzylazetidin-3-ol, a key intermediate for substituted Azetidine, has been synthesized through an optimized and economical process. The synthesis utilizes benzylamine and significantly reduces the formation of di(3-chloro-2-hydroxypropyl) benzylamine, making the production of 1-benzyl azetidin-3-ol and azetidin-3-ol hydrochloride more efficient (V. Reddy et al., 2011).
  • Photocyclization Reactions

    • Chiral 2-acyl-3-allyl- or 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines have been utilized in diastereoselective yang photocyclization reactions to synthesize enantiopure azetidin-3-ol derivatives. The diastereoselectivity of these cyclizations varies based on the substituents at the nitrogen atom, leading to moderate to excellent diastereomeric excess (R. Pedrosa et al., 2005).
  • Antimicrobial and Antitubercular Activities

    • A series of novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized, characterized, and evaluated for their antimicrobial and antitubercular activities. Certain compounds in this series exhibited promising activity, showing potential as new antimicrobial and antitubercular agents (K. Ilango & S. Arunkumar, 2011).
  • Building Blocks for Chemical Synthesis

    • 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been synthesized and successfully converted into various new building blocks. These include CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, aziridines, and 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones. This showcases their versatility as substrates for synthesizing novel compounds (Hang Dao Thi et al., 2018).
  • Iron-Catalyzed Thiol Alkylation

    • 3-Aryl-3-sulfanyl azetidines have been synthesized from azetidine-3-ols via a mild Fe-catalyzed thiol alkylation. The process exhibits excellent yield and demonstrates the potential of azetidine sulfides for incorporation in drug discovery programs (Maryne A. J. Dubois et al., 2019).
  • Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

    • cis-3-Benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones have been transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates via a series of reactions, highlighting the utility of these compounds in the synthesis of complex molecules (Erika Leemans et al., 2010).
  • Synthesis from D-Glucose

    • Azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid have been synthesized from d-glucose. The synthesized compounds showed significant inhibitory activity against amyloglucosidase from Aspergillus niger, demonstrating their potential in enzyme inhibition (Pravin P. Lawande et al., 2015).

Properties

IUPAC Name

1-[[3-(trifluoromethoxy)phenyl]methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)17-10-3-1-2-8(4-10)5-15-6-9(16)7-15/h1-4,9,16H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGKDKYUWOWDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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